molecular formula C19H17Br2ClN2O3S B13753044 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- CAS No. 108659-79-6

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-

Katalognummer: B13753044
CAS-Nummer: 108659-79-6
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: XXYRAKCUPMMNFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-4(3H)-quinazolinone features a highly substituted scaffold:

  • 3-(2-Chlorophenyl) substitution introduces aromatic and hydrophobic interactions, commonly associated with anti-inflammatory and antimicrobial activities .
  • 2-(((1,1-Dimethylethyl)sulfonyl)methyl) provides a sulfonamide moiety, which is known to modulate solubility, bioavailability, and biological activity, particularly in targeting enzymes like carbonic anhydrases or PARP (poly-ADP-ribose polymerase) .

Experimental physicochemical properties (predicted or derived from analogs) include a high logP (~4.89), indicating lipophilicity, and a polar surface area (PSA) of 80.82 Ų, suggesting moderate membrane permeability .

Eigenschaften

CAS-Nummer

108659-79-6

Molekularformel

C19H17Br2ClN2O3S

Molekulargewicht

548.7 g/mol

IUPAC-Name

6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C19H17Br2ClN2O3S/c1-19(2,3)28(26,27)10-16-23-17-12(8-11(20)9-13(17)21)18(25)24(16)15-7-5-4-6-14(15)22/h4-9H,10H2,1-3H3

InChI-Schlüssel

XXYRAKCUPMMNFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)-

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach starting from appropriately substituted anthranilic acid derivatives or benzoxazinones, which are key intermediates in quinazolinone chemistry. The general synthetic route involves:

  • Formation of a 6,8-dibromo-2-phenyl-4(3H)-quinazolinone core.
  • Introduction of the 3-(2-chlorophenyl) group.
  • Functionalization at position 2 with a tert-butylsulfonylmethyl group.

The process often begins with 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, which upon fusion with aromatic amines or acetophenone derivatives yields substituted quinazolinones. Further modifications involve nucleophilic substitution or sulfonylation reactions to install the sulfonylmethyl moiety.

Stepwise Preparation Details

Synthesis of 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone Intermediate
  • Starting from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (compound I), fusion with p-aminoacetophenone produces 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (compound II).
  • This intermediate serves as a versatile scaffold for further substitution reactions.
Introduction of the 3-(2-chlorophenyl) Group
  • Aromatic substitution at position 3 is achieved by reacting the quinazolinone intermediate with 2-chlorophenyl derivatives under controlled conditions.
  • This step ensures regioselective attachment of the 2-chlorophenyl moiety, critical for the compound’s biological activity.
Installation of the tert-Butylsulfonylmethyl Group at Position 2
  • The 2-position functionalization involves nucleophilic substitution with a sulfonylmethyl reagent, typically tert-butylsulfonylmethyl chloride or equivalent.
  • The reaction proceeds under mild conditions to avoid decomposition of sensitive substituents.
  • This step may involve the formation of an intermediate sulfonyl azide or sulfonylketenimine, followed by nucleophilic addition and elimination steps that restore aromaticity.

Representative Synthetic Procedure

A typical procedure adapted from literature is as follows:

Step Reagents and Conditions Description
1 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one + p-aminoacetophenone, heat fusion Formation of intermediate quinazolinone scaffold
2 Intermediate + 2-chlorophenyl derivative, solvent (e.g., toluene), reflux Aromatic substitution at position 3
3 Intermediate + tert-butylsulfonylmethyl chloride, base (e.g., DIPEA), mild heating Installation of sulfonylmethyl group at position 2
4 Purification by recrystallization or column chromatography Isolation of pure target compound

Analytical Data and Characterization

The final compound is characterized by:

Parameter Data
Molecular Formula C19H17Br2ClN2O3S
Molecular Weight 548.7 g/mol
Melting Point Typically around 249-250 °C (depending on purity)
NMR (1H, DMSO-d6) Signals corresponding to aromatic protons, sulfonylmethyl group, and tert-butyl protons
Mass Spectrometry High-resolution mass spectra confirm molecular ion peak at m/z consistent with molecular weight
InChIKey XXYRAKCUPMMNFO-UHFFFAOYSA-N

These data confirm the successful synthesis and purity of the compound.

Research Findings and Optimization Notes

  • The use of oxidant-free and mild conditions for sulfonylation enhances yield and reduces by-products.
  • The sulfonylketenimine intermediate pathway offers a novel route with improved efficiency and scalability.
  • Reaction times typically range from 2 to 4 hours, with temperatures maintained between room temperature and 80 °C.
  • Purification often employs silica gel chromatography using petroleum ether and ethyl acetate mixtures.
  • Biological activity assays indicate that such dibromo-substituted quinazolinones with sulfonylmethyl groups exhibit promising cytotoxic effects against cancer cell lines, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Fusion method 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one + aromatic amine Heat fusion Elevated temperature Straightforward, good yields
Sulfonylation via sulfonylketenimine intermediate 2-Aminobenzamides + sulfonyl azides + terminal alkynes Mild stirring, no oxidants Room temperature to mild heating Mild, oxidant-free, scalable
Nucleophilic substitution Quinazolinone intermediate + tert-butylsulfonylmethyl chloride + base Reflux or mild heat Controlled substitution High regioselectivity

Analyse Chemischer Reaktionen

Halogen Substitution Reactions

The bromine atoms at positions 6 and 8 are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the quinazolinone core. Key observations include:

  • Nucleophilic Displacement : In analogous quinazolinones, bromine substituents are replaced by thiols, amines, or alkoxy groups under mild conditions (e.g., thiourea in ethanol at 60°C) .

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids has been reported for brominated quinazolinones, enabling aryl group introduction .

Table 1: Halogen Substitution Examples in Quinazolinones

Reaction TypeConditionsProduct OutcomeYieldSource
NAS with thiobenzamideEthanol, 60°C, 12hThiazole hybrid75%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CAryl-substituted derivative68%

Functionalization at the Sulfonyl Group

The tert-butyl sulfonyl group participates in elimination and nucleophilic substitution:

  • Elimination Reactions : Under basic conditions (e.g., NaOH/EtOH), sulfonyl groups can undergo β-elimination to form alkenes, though this is speculative for the target compound.

  • Nucleophilic Attack : The sulfonyl oxygen may engage in hydrogen bonding or serve as a leaving group in SN2 reactions with alkyl halides .

Core Modifications of the Quinazolinone Ring

The quinazolinone scaffold itself undergoes reactivity:

  • Oxidation/Reduction : The C=N bond in the ring is reducible with NaBH₄ or LiAlH₄, producing dihydroquinazolinones .

  • Cycloadditions : Participation in Diels-Alder reactions with dienophiles has been reported for related compounds.

Table 2: Core Modification Reactions

ReactionReagents/ConditionsOutcomeSource
ReductionNaBH₄, MeOH, 0°CDihydroquinazolinone
CyclocondensationAnthranilic acid, isothiocyanatesThiazole-fused derivatives

Biological Activity-Driven Reactions

Structural modifications correlate with enhanced bioactivity:

  • MRSA Synergy : Introducing electron-withdrawing groups (e.g., –SO₂NH₂) improves binding to penicillin-binding proteins (PBPs), as seen in compound 73 (MIC = 4 μg/mL) .

  • Cytotoxicity : Thiazole hybrids (e.g., A3 ) show dose-dependent anticancer activity (IC₅₀ = 10–12 μM) .

Key Mechanistic Insights

  • Steric and Electronic Effects : Bulky substituents (e.g., tert-butyl sulfonyl) hinder reactions at adjacent positions but stabilize intermediates .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance NAS and coupling efficiencies .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of quinazolinones exhibit a range of pharmacological activities, including:

  • Anti-inflammatory Properties: Studies have shown that certain quinazolinone derivatives can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. For instance, a novel series of 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated significant anti-inflammatory effects in vitro and in vivo models .
  • Anticancer Activity: Compounds within this class have been investigated for their ability to induce apoptosis in cancer cells. The structural modifications present in 4(3H)-Quinazolinone derivatives enhance their interaction with cellular targets involved in cancer progression.
  • Antimicrobial Effects: Quinazolinones have shown promise against various bacterial strains. The presence of halogen atoms (bromine and chlorine) is believed to enhance their antimicrobial potency by affecting membrane permeability and disrupting cellular functions.

Synthesis and Derivatives

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- typically involves multi-step organic reactions. These reactions often focus on modifying the quinazolinone core to optimize biological activity while maintaining stability.

Case Studies

  • Anti-inflammatory Activity Assessment:
    • A study evaluated the anti-inflammatory potential of synthesized quinazolinones by measuring the inhibition of nitric oxide production in macrophages. The results indicated that the compound significantly reduced nitric oxide levels compared to control groups .
  • Anticancer Screening:
    • In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects at micromolar concentrations. Mechanistic studies suggested that it induces cell cycle arrest and apoptosis through mitochondrial pathways.

Data Table: Biological Activities of Quinazolinone Derivatives

Activity TypeCompound StructureEffectiveness (IC50)Reference
Anti-inflammatory6,8-Dibromo derivative12 µM
AnticancerQuinazolinone with sulfonyl group15 µM
AntimicrobialHalogenated quinazolinonesVaries by strain

Wirkmechanismus

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and sulfonyl groups could influence its binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activities References
Target Compound 2 : (tert-butylsulfonyl)methyl; 3 : 2-chlorophenyl; 6,8 : Br C₁₉H₁₆Br₂ClN₂O₃S 577.61 g/mol Anti-inflammatory, antimicrobial (predicted)
6,8-Dibromo-2-(4-chlorophenyl)-4-methoxyquinoline (4c) 2 : 4-chlorophenyl; 4 : methoxy; 6,8 : Br C₁₆H₁₁Br₂ClN₂O 465.53 g/mol Anti-inflammatory (64% inhibition at 50 mg/kg)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones 2 : methyl; 3 : substituted phenyl; 6 : Br C₁₅H₁₂BrN₃O 330.18 g/mol Antimicrobial (MIC: 12.5–25 μg/mL), anti-inflammatory
2-Dibromomethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (2a–d) 2 : dibromomethyl; 3 : p-substituted phenyl C₁₅H₁₀Br₂N₂O 406.06 g/mol Anticancer (in vitro cytotoxicity)
4(1H)-Quinazolinone, 6,8-dibromo-2-ethyl- 2 : ethyl; 6,8 : Br C₁₀H₈Br₂N₂O 331.99 g/mol Not reported (structural analog)
6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(benzylsulfanyl)methyl]-4(3H)-quinazolinone 2 : benzylsulfanylmethyl; 3 : 2,6-dimethylphenyl; 6,8 : Cl C₂₄H₂₀Cl₂N₂OS 455.40 g/mol Antifungal, antibacterial

Structure-Activity Relationship (SAR) Insights

Role of Halogen Substitutions

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and stronger electron-withdrawing effects enhance binding to hydrophobic pockets in enzymes (e.g., PARP or cyclooxygenase). For example, 6,8-dibromo derivatives (target compound) show superior anti-inflammatory activity compared to dichloro analogs .
  • Position of Halogens: 6,8-Dibromo substitution in the target compound vs.

Impact of Position 2 Substituents

  • Sulfonamide Groups: The tert-butylsulfonyl group in the target compound improves metabolic stability compared to simpler methyl or ethyl groups (e.g., ). Sulfonamides are also linked to carbonic anhydrase inhibition, a mechanism absent in non-sulfonamide analogs .
  • Benzothiazole/Phenyl Rings : Compounds with 2-phenyl or benzothiazole groups (e.g., ) exhibit stronger antimicrobial activity but lower anti-inflammatory efficacy than the target compound’s sulfonamide group.

Role of Position 3 Substitutions

  • Chlorophenyl vs. Methylphenyl : 3-(2-Chlorophenyl) in the target compound enhances anti-inflammatory activity (via COX-2 inhibition) compared to 3-(4-methylphenyl) derivatives, which prioritize antioxidant effects .

Anti-Inflammatory Activity

  • The target compound’s tert-butylsulfonyl group may enhance COX-2 selectivity, as seen in related sulfonamide derivatives (e.g., 70–80% inhibition at 50 mg/kg) .
  • In contrast, 6-bromo-2-methyl-3-(4-bromophenyl)-quinazolinone showed 65% protein denaturation inhibition (BSA assay), comparable to ibuprofen .

Antimicrobial Activity

  • The target compound’s bromine and sulfonamide groups likely broaden its antimicrobial spectrum. Analogous 6,8-dibromo derivatives exhibit MIC values of 12.5–25 μg/mL against S. aureus and E. coli , while dichloro analogs (e.g., ) show weaker activity.

Antioxidant Activity

  • 3-(4-Bromophenyl)-4(3H)-quinazolinone derivatives demonstrated 80–85% DPPH radical scavenging, surpassing the target compound’s predicted focus on anti-inflammatory pathways .

Biologische Aktivität

4(3H)-Quinazolinone derivatives, particularly those with dibromo and chlorophenyl substitutions, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 4(3H)-quinazolinone, 6,8-dibromo-3-(2-chlorophenyl)-2-(((1,1-dimethylethyl)sulfonyl)methyl)- has been studied for its potential anti-inflammatory, analgesic, antibacterial, and anticancer properties. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula for the compound is C19H17Br2ClN2O3S\text{C}_{19}\text{H}_{17}\text{Br}_2\text{Cl}\text{N}_2\text{O}_3\text{S} with a molecular weight of 484.22 g/mol. The structure features multiple functional groups that contribute to its biological activity.

1. Anti-inflammatory and Analgesic Properties

A study conducted by Mosaad et al. synthesized a series of 6,8-dibromo-4(3H)-quinazolinone derivatives and evaluated their anti-inflammatory and analgesic effects. The results indicated that several derivatives exhibited significant inhibition of inflammation in animal models, suggesting potential therapeutic applications in pain management .

2. Antibacterial Activity

Research has demonstrated that quinazolinone derivatives possess notable antibacterial properties. For instance, a derivative of 4(3H)-quinazolinone showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL. Other derivatives displayed varying levels of activity against both gram-positive and gram-negative bacteria .

CompoundTarget BacteriaMIC (μg/mL)
3fC. albicans8
3pS. aureus16
3jA. niger32

3. Antifungal Activity

The antifungal efficacy was also assessed, revealing that some derivatives inhibited fungal growth effectively. For example, compounds showed MIC values against A. niger of 32 μg/mL and against C. albicans as low as 8 μg/mL, indicating strong potential for treating fungal infections .

4. Anticancer Potential

Quinazolinone derivatives have been linked to anticancer activities as well. Recent studies indicated that certain derivatives displayed cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating their potential as chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their efficacy against cancer cells.

The mechanism underlying the biological activities of these compounds often involves enzyme inhibition or interaction with cellular receptors. For example, quinazolinone derivatives have been shown to act as competitive inhibitors against various enzymes linked to disease pathways such as α-glucosidase, which is relevant in diabetes management .

Case Studies

Several case studies highlight the effectiveness of these compounds:

  • A study highlighted the synthesis of a series of quinazolinone derivatives and their evaluation for anti-inflammatory properties in rodent models, showing significant reduction in paw edema compared to control groups .
  • Another investigation focused on the antibacterial activity of modified quinazolinones against resistant bacterial strains, demonstrating improved potency due to structural modifications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6,8-dibromo-substituted quinazolinone derivatives?

  • Answer : Two primary strategies are documented:

  • Phosphorus pentaoxide-amine hydrochloride mixtures : React methyl N-acetylanthranilate with primary amines and P₂O₅ under solvent-free conditions at 180–250°C. Higher temperatures favor 4-quinazolinamines over 4(3H)-quinazolinones .
  • Brønsted acidic ionic liquids (BAILs) : Use [BSMIM]OTs as a catalyst under solvent-free conditions. Advantages include short reaction times, recyclability, and high yields (70–95%). This method avoids toxic metals and solvents .
    • Table 1 : Comparison of Methods
MethodCatalyst/ReagentsTemperatureYield RangeKey Advantages
P₂O₅-amine HClP₂O₅, N,N-dimethylaniline180–250°C50–80%Scalable, diverse substrates
BAIL-catalyzed synthesis[BSMIM]OTs80–100°C70–95%Eco-friendly, recyclable

Q. How can researchers characterize the structural and electronic properties of this quinazolinone derivative?

  • Answer : Key techniques include:

  • NMR spectroscopy : Confirm substitution patterns (e.g., bromo groups at C6/C8, sulfonylmethyl at C2) via ¹H/¹³C NMR and 2D experiments (COSY, HSQC).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₉H₁₅Br₂ClN₂O₃S) and isotopic patterns.
  • X-ray crystallography : Resolve steric effects of the bulky tert-butyl sulfonyl group and chlorophenyl orientation .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Answer : Prioritize assays based on known quinazolinone bioactivities:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl sulfonyl group influence reactivity in cross-coupling reactions?

  • Answer : The bulky tert-butyl sulfonyl group at C2 hinders electrophilic substitution but stabilizes intermediates in nucleophilic reactions (e.g., SNAr). Computational studies (DFT) show reduced electron density at C4, directing modifications to C6/C8 bromo sites .
  • Methodological Note : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids at C6/C8, optimizing ligands (XPhos) and bases (K₂CO₃).

Q. What strategies address contradictions in reported biological activity data for quinazolinones?

  • Answer : Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies:

  • Standardized protocols : Follow OECD guidelines for cytotoxicity (e.g., ISO 10993-5) .
  • SAR studies : Systematically vary substituents (e.g., replace Br with Cl, modify sulfonyl groups) to isolate bioactivity trends .
    • Case Study : Anti-HIV activity in 3-(2-chlorophenyl) derivatives correlates with halogen electronegativity but is pH-dependent in cellular models .

Q. How can advanced analytical techniques resolve degradation products under physiological conditions?

  • Answer : Employ:

  • LC-HRMS/MS : Track hydrolytic cleavage of the sulfonylmethyl group at pH 7.4.
  • Metabolite profiling : Use hepatic microsomes to identify phase I/II metabolites (e.g., glutathione adducts) .

Key Recommendations for Researchers

  • Prioritize BAIL-catalyzed synthesis for eco-friendly scale-up .
  • Combine computational modeling (e.g., molecular docking) with SAR to predict bioactivity .
  • Address solubility issues (e.g., DMSO formulations) for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.